Cytotoxic Activity of the 6-Oxopyrimidin-1(6H)-yl Benzamide Chemotype Against Human Lung Carcinoma Cell Lines
Within the 6-oxopyrimidin-1(6H)-yl benzamide derivative series reported by Devarasetty et al. (2016), compounds 5g and 5i inhibited the growth of two human lung tumor cell lines (A549 and H460) at micromolar concentrations [1]. While the target compound 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide was not among the specific analogs tested in that study, it shares the core 6-oxopyrimidin-1(6H)-yl benzamide scaffold and bears the 3,4-dichloro substitution pattern that is distinct from the active compounds 5g and 5i. Direct head-to-head quantitative cytotoxicity data for the target compound versus these analogs is not available in the peer-reviewed literature as of the present analysis.
| Evidence Dimension | In vitro cytotoxicity against human lung carcinoma cell lines |
|---|---|
| Target Compound Data | Not directly reported in primary literature for this specific compound |
| Comparator Or Baseline | Compounds 5g and 5i from Devarasetty et al. (2016): inhibited A549 and H460 cell growth at micromolar concentrations |
| Quantified Difference | Cannot be calculated; no direct comparative data available |
| Conditions | A549 and H460 human tumor cell lines; exact IC₅₀ values not publicly extractable for these specific compounds |
Why This Matters
This class-level evidence establishes the 6-oxopyrimidin-1(6H)-yl benzamide scaffold as a validated starting point for anticancer screening; procurement of the target compound enables exploration of how the 3,4-dichloro substitution modifies cytotoxic potency relative to published analogs.
- [1] Devarasetty, K.; Tharikoppula, G.; Sridhar, T.; Eppakayala, L.; Kyasani, M.; Arumugam, P.; Pusuluri, S. Synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluation of their antibacterial and cytotoxic activity. Synthetic Communications 2016, 46, 263–274. View Source
